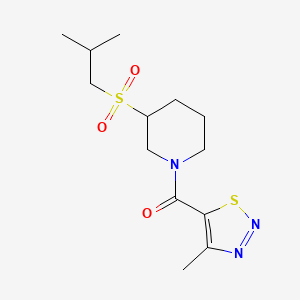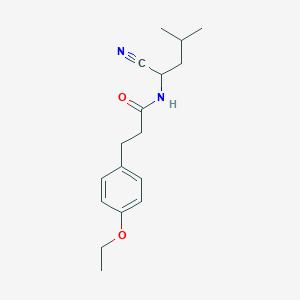
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide, also known as CEMB, is a chemical compound that has gained attention in the scientific community for its potential applications in research. CEMB is a synthetic cannabinoid that acts as a selective agonist for the CB2 receptor, which is primarily found in immune cells and peripheral tissues.
Scientific Research Applications
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide has been studied for its potential in various scientific research applications. One area of interest is its potential as an anti-inflammatory agent. Studies have shown that this compound can reduce inflammation in animal models of inflammatory diseases, such as arthritis and colitis. Additionally, this compound has been shown to have potential as an analgesic, with studies demonstrating its ability to reduce pain in animal models of neuropathic pain.
Mechanism of Action
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide acts as a selective agonist for the CB2 receptor, which is primarily found in immune cells and peripheral tissues. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects, making this compound a promising compound for research in these areas. Additionally, this compound has been shown to have a low affinity for the CB1 receptor, which is primarily found in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. Studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the production of anti-inflammatory cytokines, such as IL-10. Additionally, this compound has been shown to reduce oxidative stress and apoptosis in animal models of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide in lab experiments is its selectivity for the CB2 receptor, which allows for targeted research in the areas of anti-inflammatory and analgesic effects. Additionally, the synthesis method for this compound has been optimized to produce high yields and purity, making it a viable compound for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which requires careful handling and dosing.
Future Directions
There are several future directions for research on N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide. One area of interest is its potential as a treatment for inflammatory diseases, such as arthritis and colitis. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, research on the potential side effects and toxicity of this compound is needed to ensure its safety for use in humans.
Synthesis Methods
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide is synthesized through a multistep process that involves the reaction of 4-ethoxybenzylamine with 3-methylbutyryl chloride to form 3-(4-ethoxyphenyl)propanenitrile. This intermediate is then reacted with 1-cyanopiperidine to form the final product, this compound. The synthesis method has been optimized to produce high yields and purity of this compound, making it a viable compound for research purposes.
properties
IUPAC Name |
N-(1-cyano-3-methylbutyl)-3-(4-ethoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-4-21-16-8-5-14(6-9-16)7-10-17(20)19-15(12-18)11-13(2)3/h5-6,8-9,13,15H,4,7,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTXEIOGCGBTCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CCC(=O)NC(CC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-3-methyl-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![1-[4-(5-Methyl-1,3-thiazol-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2491335.png)
![5-methoxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491337.png)
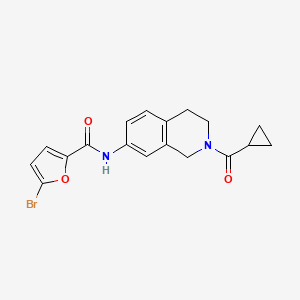
![4-butoxy-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2491340.png)
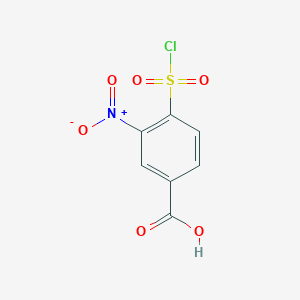
![2-[4-[2-(Ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2491344.png)
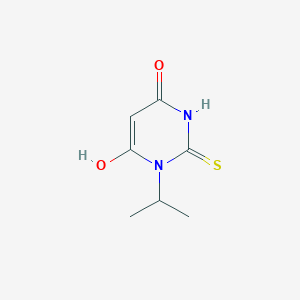
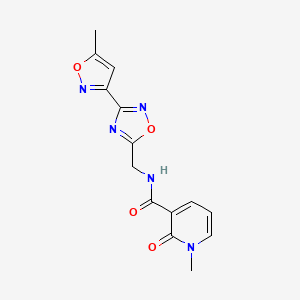
![3-(2-ethoxybenzamido)-N-(2-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2491347.png)

![2-((1-(4-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2491349.png)
![5-Chloro-2-[(pyridin-4-yl)methoxy]pyridine](/img/structure/B2491350.png)
